molecular formula C23H30N4O5S2 B2581707 ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE CAS No. 681225-49-0

ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2581707
CAS No.: 681225-49-0
M. Wt: 506.64
InChI Key: AGJIOIYHTUBAKF-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a synthetic organic compound featuring a piperazine core substituted with a thiazole ring, ethoxyphenyl group, and acetylated sulfanyl linkages. The piperazine moiety is a well-studied pharmacophore associated with diverse biological activities, including antimicrobial, anthelmintic, and receptor-modulating properties . The thiazole ring, a heterocyclic scaffold with sulfur and nitrogen atoms, enhances bioactivity through interactions with biological targets, while the ethoxyphenyl substituent contributes to lipophilicity and metabolic stability . Synthetically, this compound likely derives from multi-step protocols involving condensation, nucleophilic substitution, and cyclization reactions, as evidenced by analogous piperazine-thiazole syntheses .

Properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5S2/c1-4-31-18-8-6-17(7-9-18)21-16(3)34-22(25-21)24-19(28)14-33-15-20(29)26-10-12-27(13-11-26)23(30)32-5-2/h6-9H,4-5,10-15H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJIOIYHTUBAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSCC(=O)N3CCN(CC3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with methylamine under controlled conditions.

    Attachment of the Piperazine Ring: The thiazole intermediate is then reacted with ethyl piperazine-1-carboxylate in the presence of a suitable coupling agent.

    Final Assembly: The resulting intermediate is further reacted with ethyl bromoacetate to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with substituted ethoxy groups.

Scientific Research Applications

ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Materials Science: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : Replacing the ethoxyphenyl group with halogenated aryl groups (e.g., 2,4-dichlorophenyl) could enhance target affinity, as seen in triazolo-piperazine analogues .
  • Synthetic Efficiency : Adopting one-pot methodologies () may improve the target compound’s yield and scalability.
  • Bioactivity Validation : Further assays (e.g., GLP-1 secretion studies) are needed to confirm hypothesized GPR119 activity, leveraging bioactivity clustering principles .

Biological Activity

Ethyl 4-{2-[({[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanylacety]}piperazine-1-carboxylate is a complex organic compound with potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, synthesizing findings from diverse studies.

Chemical Structure and Properties

The compound can be broken down into several key components that contribute to its biological activity:

  • Ethyl Group : Enhances lipophilicity, aiding in membrane permeability.
  • Thiazole Ring : Known for its role in various bioactive compounds, contributing to antimicrobial and anticancer properties.
  • Piperazine Moiety : Often associated with central nervous system activity and can modulate neurotransmitter systems.

Table 1: Structural Components of Ethyl 4-{2-[({[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanylacety]}piperazine-1-carboxylate

ComponentDescription
EthylIncreases lipophilicity
ThiazoleAntimicrobial and anticancer potential
PiperazineCNS activity modulation
EthoxyphenylEnhances interaction with biological targets

Antimicrobial Activity

Several studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the ethoxyphenyl group may enhance these effects through improved binding interactions.

Anticancer Activity

Research has demonstrated that compounds similar to ethyl 4-{2-[({[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanylacety]}piperazine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting that the compound could serve as a lead for developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies on human breast cancer cell lines revealed that derivatives similar to this compound induced apoptosis through caspase activation pathways. The IC50 values were promising, indicating potential for further development .

Table 2: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerHuman breast cancer cell linesInduction of apoptosis

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